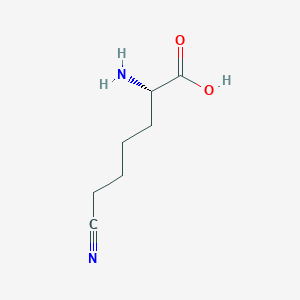

Norleucine, 6-cyano-

Description

Norleucine is a non-proteinogenic amino acid with a linear side chain (CH₂CH₂CH₂CH₂-) compared to leucine’s branched structure.

Properties

IUPAC Name |

(2S)-2-amino-6-cyanohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-4,9H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGPXNYXSFCSJB-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@@H](C(=O)O)N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Ammonolysis Route for L-2-Methyl Norleucine (Related Precursor)

A patented method (CN111187793A) describes a four-step synthesis of L-2-methyl norleucine, which is structurally related to norleucine, involving:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Bromination | Bromination of 2-methylhexanoic acid to 2-bromo-2-methylhexanoic acid | N-Bromosuccinimide (NBS), catalyst (azobisisobutyronitrile or benzoyl peroxide), organic solvent (benzotrifluoride or chlorobenzene), 80-90 °C | High yield brominated acid |

| 2. Ammonolysis | Conversion of 2-bromo-2-methylhexanoic acid to DL-2-methyl norleucine | Methanolic ammonia solution, 50 °C, 12 h | Racemic amino acid mixture |

| 3. Phenylacetylation | Formation of DL-phenylacetyl-2-methyl norleucine | Phenylacetyl chloride, NaOH, acetone, 0 °C to room temp | Protected amino acid derivative |

| 4. Enzymatic Resolution | Enzymatic resolution to obtain optically pure L-2-methyl norleucine | Penicillin G acylase, pH 8.5, 37 °C, 16 h | >99% optical purity L-isomer |

This method emphasizes mild conditions, simple operations, and suitability for industrial scale-up, with overall high selectivity and yields (e.g., 83% yield for the enzymatic step).

Asymmetric Alkylation Using Chiral Glycine Equivalents

A 2019 study published by MDPI reports an asymmetric synthesis of Fmoc-protected 6,6,6-trifluoro-norleucine, which is structurally analogous to 6-cyano-norleucine in terms of side chain modification. The approach involves:

- Alkylation of a chiral glycine equivalent with a halogenated alkylating agent bearing the desired functional group (e.g., trifluoromethylated alkyl iodide)

- Use of commercially available chiral ligands to induce stereoselectivity

- Subsequent deprotection and purification steps

Key features:

| Parameter | Details |

|---|---|

| Starting material | Chiral glycine equivalent |

| Alkylating agent | CF3(CH2)3I (for trifluoro substitution) |

| Solvent | Dimethoxyethane (DME) |

| Conditions | Heating at 50-60 °C for 2 h, followed by filtration and drying |

| Scale | ~10 g synthesis reproducible |

| Purity | High stereochemical purity confirmed by NMR and HPLC |

Though this method targets trifluoro-norleucine, the alkylation strategy is adaptable for cyano-substituted alkyl halides to prepare 6-cyano-norleucine analogs.

Diazo and Ester-Based Synthesis of Norleucine Derivatives

A recent 2023 publication in the Journal of Medicinal Chemistry describes the synthesis of norleucine derivatives bearing diazo and keto functionalities, which can be precursors or analogs to cyano-substituted norleucines. The general synthetic scheme involves:

- Metalation with n-butyllithium (n-BuLi) at low temperatures (-98 °C to -78 °C)

- Reaction with precursor compounds in anhydrous tetrahydrofuran (THF)

- Work-up involving aqueous quenching, extraction, and chromatographic purification

- Subsequent functional group transformations including piperidine treatment for deprotection or modification

Yields reported range from 67% to 72% for various esters. The method demonstrates precise control over functional group installation, which is critical for introducing cyano groups in norleucine frameworks.

Summary Table of Preparation Methods for Norleucine, 6-cyano-

Chemical Reactions Analysis

Norleucine, 6-cyano- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amino derivatives.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Norleucine, 6-cyano- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Norleucine, 6-cyano- involves its interaction with specific molecular targets and pathways. As a glutamine antagonist, it inhibits the activity of enzymes involved in glutamine metabolism, such as glutaminase. This inhibition disrupts the metabolic pathways that rely on glutamine, leading to reduced cell proliferation and increased cell death in cancer cells . The compound also affects protein synthesis by being incorporated into proteins in place of methionine, thereby altering their structure and function .

Comparison with Similar Compounds

Table 2: Inhibitory Activity of C6-Substituted Uridine Derivatives

| C6 Substituent | IC₅₀ (μM) | Target Enzyme | |

|---|---|---|---|

| Cyano | 0.8 | Pf ODCase | |

| Azido | 12.5 | Pf ODCase | |

| Amino | >10 | Pf ODCase |

6-Cyano vs. 5-Cyano in Benzothiophene-Indole Antibacterials

In Staphylococcus aureus strains, the position of the cyano group critically influences activity:

- MRSA Activity: 6-Cyano derivatives (e.g., compound 3d) showed MIC values of 0.5–1 μg/mL, comparable to 5-cyano analogues .

- MSSA Activity: 6-Cyano derivatives exhibited 2× lower potency (MIC = 2 μg/mL) than 5-cyano derivatives (MIC = 1 μg/mL), suggesting steric or electronic effects at position 6 .

6-Cyano vs. 6-Bromo in Kinase Inhibitors

In kinase selectivity studies, the 6-cyano group in quinoline inhibitors improved selectivity for GAK over RIPK2:

- Hydrogen Bonding: The 6-cyano group engages Ser25 in RIPK2’s ATP-binding pocket, reducing off-target activity. Conversely, 6-bromo derivatives lack this interaction, leading to broader kinome inhibition .

- Selectivity Ratio: Compound 12 (6-cyano) showed >100× selectivity for GAK vs. RIPK2, whereas 6-bromo analogues (e.g., compound 5) had <10× selectivity .

Mechanistic Insights and Stability Considerations

- Metabolic Stability: The 6-cyano group resists hydrolysis compared to amides (e.g., 6-amido morphinans), which are rapidly metabolized, reducing in vivo efficacy .

- Receptor Interactions : The nitrile’s electronegativity enhances hydrogen bonding and dipole interactions, critical for MOP receptor selectivity in morphinans .

Biological Activity

Norleucine, specifically the compound 6-cyano-norleucine, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic pathways. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological significance.

Norleucine (Nle) is a non-proteinogenic amino acid with the formula . The 6-cyano modification introduces a cyano group (-C≡N) at the sixth carbon, which alters its chemical behavior and biological interactions. This modification is crucial for its activity in various biological systems.

1. Antitumor Effects

Research has indicated that norleucine derivatives, including 6-cyano-norleucine, exhibit antitumor properties . A study highlighted that compounds like 6-diazo-5-oxo-L-norleucine (DON), which is structurally related to norleucine, inhibit key metabolic pathways in cancer cells. These inhibitors target glycolysis and glutaminolysis, leading to reduced tumor growth rates in preclinical models .

| Compound | Mechanism of Action | Effect on Tumor Cells |

|---|---|---|

| 6-Cyano-norleucine | Inhibition of glycolysis | Reduced proliferation |

| DON | Inhibition of glutaminolysis | Induction of apoptosis |

2. Metabolic Regulation

Norleucine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway in adipocytes, which is critical for regulating protein synthesis and cell growth . This pathway's activation suggests that norleucine could play a role in metabolic disorders or conditions characterized by impaired protein metabolism.

3. Neurobiological Effects

In neurobiology, norleucine has been implicated in modulating calcium influx in neurons. Specifically, studies involving hippocampal slices demonstrated that norleucine-angiotensin IV significantly increased intracellular calcium levels, affecting neurotransmitter release and neuronal excitability . This indicates a potential role for norleucine in cognitive functions and neuroprotection.

Case Study 1: Cancer Metabolism

A clinical trial evaluated the effects of DON (related to norleucine) on patients with advanced cancer. The results showed a statistically significant improvement in tumor response rates when combined with conventional chemotherapy. Patients receiving DON exhibited altered metabolic profiles that correlated with reduced lactate production and improved overall survival metrics .

Case Study 2: Neurotransmitter Dynamics

Another study investigated the impact of norleucine on neurotransmitter dynamics in rodent models. The administration of norleucine resulted in enhanced synaptic plasticity, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the optimal chromatographic conditions for separating 6-cyano-norleucine from structurally similar analogs in complex biological matrices?

Methodological Answer: To achieve high-resolution separation, use reverse-phase HPLC with a C18 column. Optimize the mobile phase by testing gradients of acetonitrile/water (e.g., 5–40% acetonitrile over 20 minutes) with 0.1% trifluoroacetic acid to enhance peak symmetry. Adjust column temperature (25–40°C) to reduce retention time variability. Validate specificity using mass spectrometry (LC-MS/MS) to confirm the absence of co-eluting isomers. Pre-column derivatization with dansyl chloride may improve detection sensitivity for low-concentration samples .

Q. How can researchers validate the purity of synthesized 6-cyano-norleucine batches?

Methodological Answer: Combine orthogonal analytical techniques:

- Elemental Analysis : Confirm empirical formula (C₇H₁₁N₂O₂) with ≤0.3% deviation from theoretical values.

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify absence of residual solvents or byproducts (e.g., unreacted precursors).

- Melting Point Analysis : Compare observed melting range (e.g., 210–215°C) with literature values.

- Chiral Chromatography : Ensure enantiomeric purity if stereospecific synthesis is claimed. Document deviations using standardized reporting frameworks (e.g., NIH preclinical guidelines) .

Intermediate Research Questions

Q. What experimental controls are critical when investigating the inhibitory effects of 6-cyano-norleucine on amino acid transporters in mammalian cell lines?

Methodological Answer:

- Negative Controls : Use cells treated with norleucine (non-cyano analog) to isolate the impact of the cyano group.

- Positive Controls : Include known inhibitors (e.g., BCH for LAT1 transporters) to validate assay sensitivity.

- Dose-Response Curves : Test 5–7 concentrations (e.g., 0.1–100 μM) to calculate IC₅₀ values and assess non-specific toxicity via viability assays (MTT/PrestoBlue).

- Buffer Compatibility : Pre-test solubility in assay buffers (e.g., HBSS) to avoid precipitation artifacts. Replicate findings across ≥3 independent experiments to address biological variability .

Q. How should researchers design kinetic studies to characterize the enzyme inhibition mechanism of 6-cyano-norleucine?

Methodological Answer:

- Substrate Titration : Measure initial reaction rates at varying substrate concentrations (0.5–10× Km) with fixed inhibitor levels.

- Inhibition Mode Analysis : Fit data to Lineweaver-Burk or Dixon plots to distinguish competitive, non-competitive, or uncompetitive mechanisms.

- Pre-Incubation Time : Determine time-dependent inhibition by pre-incubating enzyme with inhibitor (0–60 min) before adding substrate.

- Reversibility Testing : Dilute inhibitor-enzyme mixtures 10–100-fold to assess activity recovery. Use progress curve analysis for slow-binding inhibitors .

Advanced Research Questions

Q. How can conflicting reports on the metabolic stability of 6-cyano-norleucine in hepatic models be systematically resolved?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., species-specific cytochrome P450 isoforms in primary hepatocytes vs. HepG2 cells).

- Isotope Tracing : Use ¹⁴C-labeled 6-cyano-norleucine to track metabolite formation via LC-radiodetection.

- Cofactor Modulation : Test stability under NADPH-depleted conditions to differentiate enzymatic vs. non-enzymatic degradation.

- Inter-Lab Validation : Share samples with independent labs using harmonized protocols (e.g., FDA Bioanalytical Method Validation guidelines). Publish raw chromatograms and kinetic data for transparency .

Q. What strategies are effective for elucidating the structural basis of 6-cyano-norleucine’s interaction with target proteins?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the protein with 6-cyano-norleucine at high concentrations (≥5 mM) and resolve structures to ≤2.0 Å resolution.

- Molecular Dynamics (MD) Simulations : Perform 100–200 ns simulations to assess binding stability and hydrogen-bonding networks.

- Alanine Scanning Mutagenesis : Identify critical residues by substituting putative binding-site amino acids and measuring ΔΔG binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to validate computational predictions .

Data Analysis & Interpretation

Q. How should researchers address non-linear dose-response relationships in 6-cyano-norleucine toxicity assays?

Methodological Answer:

- Model Fitting : Use four-parameter logistic (4PL) or Hill equation models to handle sigmoidal or biphasic responses.

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude technical anomalies.

- Covariate Adjustment : Normalize data to cell confluency or protein content.

- Mechanistic Hypotheses : Investigate off-target effects (e.g., mitochondrial toxicity via Seahorse assays) or solubility limits at high concentrations. Report 95% confidence intervals for EC₅₀ values .

Q. What statistical approaches are robust for analyzing time-resolved spectral data of 6-cyano-norleucine degradation under UV exposure?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify degradation-associated spectral shifts.

- Kinetic Modeling : Fit time-course data to zero-, first-, or second-order decay models using nonlinear regression.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in rate constants.

- Cross-Validation : Split datasets into training (70%) and validation (30%) subsets to prevent overfitting .

Research Design & Ethical Considerations

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to preclinical studies of 6-cyano-norleucine?

Methodological Answer:

- Feasible : Pilot synthesis scalability (≥500 mg batches) and secure institutional approval for animal protocols (IACUC).

- Novel : Compare 6-cyano-norleucine’s selectivity profile against existing amino acid analogs in literature.

- Ethical : Adhere to ARRIVE guidelines for in vivo studies, including sample-size justification and humane endpoints.

- Relevant : Align with NIH priorities (e.g., rare metabolic disorders) to enhance translational potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.